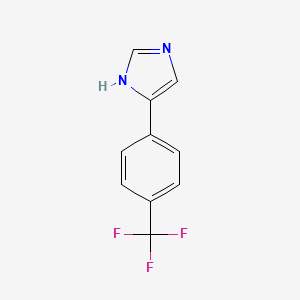

4-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Overview

Description

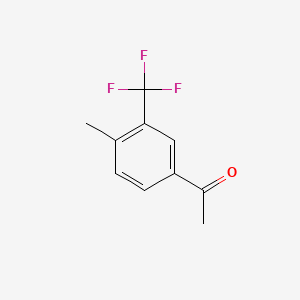

The compound appears to contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a phenyl group (a ring of six carbon atoms, akin to benzene) with a trifluoromethyl group attached (a carbon atom bonded to three fluorine atoms and one other carbon atom) .

Molecular Structure Analysis

The molecular structure of this compound would likely show the imidazole ring attached to the phenyl ring at one of the carbon atoms. The trifluoromethyl group would be attached to the phenyl ring at the para position (opposite the attachment point to the imidazole ring) .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the trifluoromethyl group and the basicity of the imidazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group, which is highly electronegative and could influence factors like polarity and boiling/melting points .Scientific Research Applications

Antimicrobial and Antifungal Applications

- 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole and its derivatives have been studied for their antimicrobial and antifungal properties. For instance, derivatives like 4,5-diaryl-2-(substituted thio)-1H-imidazoles have shown significant anti-inflammatory and analgesic activities, with some being more potent than standard drugs like phenylbutazone and indomethacin in certain assays (Sharpe et al., 1985). Furthermore, compounds such as 2‐(4‐(trifluoromethyl)phenyl)‐1H‐benzo[d]imidazole derivatives containing a 1,2,4‐triazole ring synthesized via microwave technique exhibited notable lipase inhibition and antioxidant activities (Menteşe et al., 2013).

Corrosion Inhibition

- Some imidazole derivatives, including those with this compound, have been evaluated for their potential in corrosion inhibition. These studies have found that certain imidazole derivatives can significantly inhibit corrosion in metals, offering potential applications in material science and engineering (Prashanth et al., 2021).

Antitumor and Anticancer Potential

- Imidazole derivatives have been explored for their potential in treating various forms of cancer. For instance, novel imidazole acyl urea derivatives have been synthesized as Raf kinase inhibitors, exhibiting significant antitumor activities against certain cancer cell lines (Zhu, 2015). Additionally, compounds like 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole have shown promise as tubulin polymerization inhibitors, displaying potent anticancer properties in vitro and in vivo (Romagnoli et al., 2016).

Electronic and Optical Applications

- Star-shaped fluorescent phenanthroimidazole fluorophores based on N1 functionalized 1H-imidazole have been developed, showing promising applications in organic light-emitting devices (OLEDs). These compounds exhibit high thermal stability and impressive electroluminescent properties (Tagare et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTSHPGIQLFJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595168 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37148-86-0 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)

![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)

![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)